2-(2,3-Dichlorophenoxy)ethanamine
Description
2-(2,3-Dichlorophenoxy)ethanamine (CAS 67851-52-9) is a substituted phenoxyethylamine with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . Its structure features a phenoxy ring substituted with chlorine atoms at the 2- and 3-positions, linked to an ethylamine group. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2 |
InChI Key |
XEKXAEHFMUNHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)ethanamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
-
Step 1: Formation of 2-(2,3-Dichlorophenoxy)ethanol
Reactants: 2,3-dichlorophenol and ethylene oxide
Conditions: Presence of a base (e.g., sodium hydroxide)
Product: 2-(2,3-Dichlorophenoxy)ethanol
-
Step 2: Amination
Reactants: 2-(2,3-Dichlorophenoxy)ethanol and ammonia
Conditions: Elevated temperature and pressure
Product: 2-(2,3-Dichlorophenoxy)ethanamine
Industrial Production Methods
In industrial settings, the production of 2-(2,3-Dichlorophenoxy)ethanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of reduced ethanamine derivatives.
Substitution: Formation of substituted ethanamine compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
2-(2,3-Dichlorophenoxy)ethanamine serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients. Notably, it is involved in the production of:
- Carvedilol : A non-selective beta-blocker used for treating heart failure and hypertension. The synthesis typically involves reactions where 2-(2,3-Dichlorophenoxy)ethanamine is combined with other chemical entities to produce the final pharmaceutical product .
- Tamsulosin : An alpha-1 adrenergic antagonist primarily used for treating benign prostatic hyperplasia. The compound's structure allows it to be effectively utilized in the synthetic pathways leading to Tamsulosin .
Agricultural Applications
2. Herbicide Development
The compound is also explored for its potential use in developing herbicides. Its structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid suggests that it may exhibit similar properties in controlling broadleaf weeds while being selective towards grasses . Research indicates that derivatives of dichlorophenoxy compounds can influence plant growth regulation, potentially leading to new formulations that enhance crop yield and manage weed populations effectively .
Case Studies
Case Study 1: Synthesis Efficiency
A study documented the efficiency of synthesizing Carvedilol using 2-(2,3-Dichlorophenoxy)ethanamine as an intermediate. The process involved multi-step reactions that optimized yield and purity. The results indicated a significant reduction in production costs due to the availability of raw materials and improved reaction conditions .
Case Study 2: Herbicidal Properties
Research examining the herbicidal properties of dichlorophenoxy compounds demonstrated that 2-(2,3-Dichlorophenoxy)ethanamine could affect plant growth patterns significantly. In controlled experiments, variations of this compound showed pronounced effects on seedling development, suggesting its potential application as a growth regulator or herbicide .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for Carvedilol | Effective treatment for heart failure |
| Pharmaceutical | Intermediate for Tamsulosin | Alleviates urinary symptoms |
| Agriculture | Potential herbicide | Selective weed control |
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS No. | Molecular Formula | M.W. (g/mol) | Substituent Positions | Key Differences |
|---|---|---|---|---|---|
| 2-(2,3-Dichlorophenoxy)ethanamine | 67851-52-9 | C₈H₉Cl₂NO | 206.07 | 2,3-Cl on phenoxy ring | Parent compound; neutral amine |
| 2-(3,4-Dichlorophenoxy)ethanamine | 38949-70-1 | C₈H₉Cl₂NO | 206.07 | 3,4-Cl on phenoxy ring | Isomeric Cl positions alter polarity |
| 2-(3-Chlorophenoxy)ethylamine | 6488-00-2 | C₈H₁₀ClNO | 171.62 | 3-Cl on phenoxy ring | Monochloro substitution; lower M.W. |
| 2,6-Dichlorophenethylamine | 14573-23-0 | C₈H₁₀Cl₂N | 206.08 | 2,6-Cl on phenyl ring | Chlorines on phenyl, not phenoxy group |
| [2-(3-Chlorophenoxy)ethyl]ethylamine | 90945-04-3 | C₁₀H₁₅Cl₂NO | 236.14 | 3-Cl + ethylamine branching | Ethyl group increases lipophilicity |
Key Observations :
- Chlorine Position : The position of chlorine atoms significantly impacts electronic properties. For example, 2,3-dichloro substitution (target compound) creates a sterically hindered and electron-deficient ring compared to 3,4-dichloro isomers .
- Functional Groups: Compounds with phenoxyethylamine backbones (e.g., 2-(3-chlorophenoxy)ethylamine) exhibit higher solubility in polar solvents than phenyl-substituted analogs (e.g., 2,6-dichlorophenethylamine) due to the oxygen atom’s polarity .
- Biological Activity: The ethylamine group in 2-(2,3-dichlorophenoxy)ethanamine is critical for receptor binding in neurotransmitter analogs, whereas branching (e.g., ethyl substitution in CAS 90945-04-3) may reduce bioavailability .
Biological Activity
2-(2,3-Dichlorophenoxy)ethanamine is a compound that has garnered attention in various fields of biological research due to its potential applications and effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
2-(2,3-Dichlorophenoxy)ethanamine is characterized by its dichlorophenoxy group attached to an ethanamine backbone. The synthesis typically involves the reaction of 2,3-dichlorophenol with ethylene diamine under controlled conditions. This compound serves as a versatile building block in organic synthesis and has been explored for its herbicidal properties.
Biological Activity Overview
The biological activity of 2-(2,3-Dichlorophenoxy)ethanamine can be categorized into several key areas:
- Herbicidal Activity : The compound exhibits significant herbicidal effects, particularly against broadleaf weeds. It operates by inhibiting specific biochemical pathways in plants, leading to growth cessation.
- Neurotoxicity : Studies have indicated that compounds related to 2-(2,3-Dichlorophenoxy)ethanamine may have neurotoxic effects. This is particularly relevant in the context of agricultural exposure where such chemicals are utilized.
- Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor, affecting hormonal balance in exposed organisms.
The mechanisms through which 2-(2,3-Dichlorophenoxy)ethanamine exerts its biological effects include:
- Inhibition of Plant Growth : The compound interferes with auxin transport and metabolism in plants, leading to abnormal growth patterns.
- Neurotoxic Pathways : Research has shown that similar compounds can disrupt neurotransmitter function, potentially leading to neurodegenerative effects.
- Endocrine Modulation : By mimicking or blocking hormone receptors, the compound may alter normal endocrine functions in various species.
Table 1: Summary of Key Research Findings
Detailed Case Study Analysis
-
Neurotoxicity Assessment :
A study evaluated the neurotoxic potential of related dichlorophenyl compounds. Results indicated significant alterations in behavior and neurological function in exposed rodents, suggesting a need for caution regarding human exposure during agricultural applications . -
Herbicidal Effectiveness :
In agricultural trials, 2-(2,3-Dichlorophenoxy)ethanamine demonstrated superior efficacy against common weeds compared to traditional herbicides. Its ability to inhibit growth at low concentrations highlights its potential as an environmentally friendly alternative . -
Endocrine Impact Studies :
Research focused on the endocrine-disrupting potential of phenoxy compounds revealed that exposure led to measurable changes in reproductive health markers among test subjects. These findings raise concerns about long-term ecological impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
